molecular formula C10H19BrMg B6316203 Dec-9-enylmagnesium bromide, 0.50 M in THF CAS No. 130628-58-9

Dec-9-enylmagnesium bromide, 0.50 M in THF

Cat. No.: B6316203
CAS No.: 130628-58-9
M. Wt: 243.47 g/mol
InChI Key: DQUOBTTUYRXPQW-UHFFFAOYSA-M
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Description

Dec-9-enylmagnesium bromide, 0.50 M in THF, is an organometallic compound that is used in a variety of synthetic organic chemistry reactions. It is a Grignard reagent, which is a type of organometallic compound that is used as a nucleophile in a variety of organic synthesis reactions. The compound is a white crystalline solid that is soluble in organic solvents such as THF, and is commercially available as a solution in THF. This compound has a variety of applications in the laboratory, and is used in a wide range of scientific research applications.

Scientific Research Applications

Dec-9-enylmagnesium bromide is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as alkenes and alkynes, which are important building blocks for the synthesis of complex molecules. It is also used in the synthesis of heterocyclic compounds, which are important in the synthesis of pharmaceuticals and other biologically active molecules. It is also used in the synthesis of natural products, such as terpenes and steroids, which are important in the study of biological systems.

Mechanism of Action

Dec-9-enylmagnesium bromide, also known as Dec-9-enylmagnesium bromide, 0.50 M in THF, is a chemical compound with the molecular formula C10H19BrMg . This compound is a type of Grignard reagent, which are organomagnesium compounds widely used in organic chemistry for introducing carbon-based groups .

Target of Action

The primary targets of Dec-9-enylmagnesium bromide are carbon-based molecules that can form covalent bonds with the dec-9-enyl group. The compound acts as a nucleophile, meaning it donates an electron pair to form a chemical bond .

Mode of Action

Dec-9-enylmagnesium bromide interacts with its targets through a process known as nucleophilic addition. In this process, the compound donates an electron pair to an electrophilic carbon atom in another molecule, forming a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by Dec-9-enylmagnesium bromide depend on the specific reactions it is used in. As a Grignard reagent, it can participate in a wide variety of reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments .

Result of Action

The result of Dec-9-enylmagnesium bromide’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of Dec-9-enylmagnesium bromide is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions, as it reacts violently with water. It is also sensitive to air, requiring storage under an inert atmosphere .

Advantages and Limitations for Lab Experiments

The advantages of using Dec-9-enylmagnesium bromide in laboratory experiments are that it is a relatively inexpensive reagent, it is easy to handle, and it is highly reactive. The main limitation of using this reagent is that it is sensitive to air and moisture, and must be used in an inert atmosphere.

Future Directions

Dec-9-enylmagnesium bromide has potential for use in a variety of future applications. It could be used in the synthesis of complex molecules, such as pharmaceuticals and other biologically active compounds. It could also be used in the synthesis of natural products, such as terpenes and steroids, which are important in the study of biological systems. Additionally, it could be used in the synthesis of heterocyclic compounds, which are important in the synthesis of pharmaceuticals and other biologically active molecules. Finally, it could be used in the synthesis of polymers, which are important in many industrial applications.

Synthesis Methods

Dec-9-enylmagnesium bromide is synthesized using a Grignard reaction, which is a type of organometallic reaction involving the addition of an organomagnesium halide to an organic substrate. The reaction is typically carried out in a solvent such as THF, and the reaction is exothermic. The reaction is typically carried out at room temperature, but can also be carried out at higher temperatures if necessary. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent the reaction from being inhibited by oxygen.

Properties

IUPAC Name

magnesium;dec-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUOBTTUYRXPQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCCCC=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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